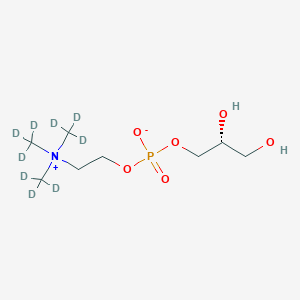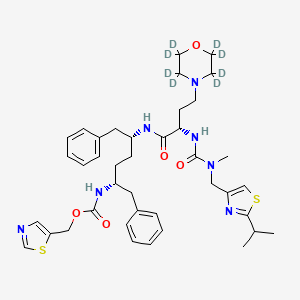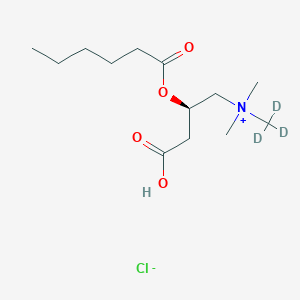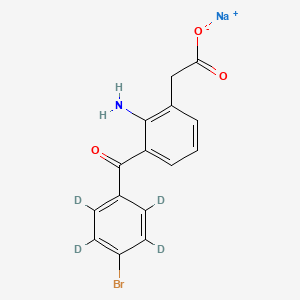![molecular formula C10H6F2O2S B8075522 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B8075522.png)
6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is a fluorinated aromatic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzo[b]thiophene-2-carboxylic acid as the starting material.
Esterification: The carboxylic acid group is then converted to its methyl ester form using methanol in the presence of a catalyst like sulfuric acid or an acid chloride method.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize the reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a metal catalyst or using chemical reductants like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids, while nucleophilic substitutions may involve strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique fluorine atoms can enhance the biological activity and stability of the final products.
Biology: In biological research, 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester can be used as a building block for the synthesis of biologically active compounds. Its fluorinated structure can improve the binding affinity and selectivity of these compounds towards biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME).
Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of various fluorinated materials, including polymers and coatings. Its unique properties make it valuable for developing advanced materials with enhanced performance.
Mechanism of Action
The mechanism by which 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards these targets, leading to improved biological activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It can bind to receptors and modulate their activity, leading to desired therapeutic effects.
Pathways: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxylic acid methyl ester: The non-fluorinated version of the compound.
6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid: The carboxylic acid form without the methyl ester group.
6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid ethyl ester: A similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness: 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester stands out due to its fluorinated structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
methyl 6,7-difluoro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMVBVDANUKAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride](/img/structure/B8075439.png)
![azane;[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-5-phosphonooxy-3-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B8075441.png)

![(4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone](/img/structure/B8075466.png)
![sodium;(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B8075474.png)
![2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-3H-purin-6-one](/img/structure/B8075475.png)



![(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate;hydrochloride](/img/structure/B8075490.png)



![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid amide](/img/structure/B8075513.png)
